Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate
Description
This compound features a 2H-pyridine core substituted with multiple functional groups:
- Azo linkage (-N=N-): Connects the pyridine ring to a phenyl group, which is further modified by a carbonyl-allyloxy ethoxy chain.
- Electron-withdrawing groups: Cyano (-CN) and ester (-COOEt) groups enhance reactivity and influence electronic properties.
- Hydroxy (-OH) and methyl (-CH₃) groups: Affect solubility and steric interactions.
Properties
CAS No. |
80440-11-5 |
|---|---|
Molecular Formula |
C23H24N4O7 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-prop-2-enoxyethyl 4-[[5-cyano-1-(2-ethoxy-2-oxoethyl)-6-hydroxy-4-methyl-2-oxopyridin-3-yl]diazenyl]benzoate |
InChI |
InChI=1S/C23H24N4O7/c1-4-10-32-11-12-34-23(31)16-6-8-17(9-7-16)25-26-20-15(3)18(13-24)21(29)27(22(20)30)14-19(28)33-5-2/h4,6-9,29H,1,5,10-12,14H2,2-3H3 |
InChI Key |
XGYNAGHRZHYTDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=C(C1=O)N=NC2=CC=C(C=C2)C(=O)OCCOCC=C)C)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the intermediate compounds, which are then combined through a series of reactions to form the final product. Common synthetic routes include:
Formation of the Azo Compound: This step involves the diazotization of an aromatic amine followed by coupling with an appropriate phenol or aniline derivative.
Introduction of the Cyano Group: This can be achieved through nucleophilic substitution reactions using cyanide salts.
Formation of the Pyridine Ring: This step often involves cyclization reactions using suitable precursors.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines.
Scientific Research Applications
Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. For example, the azo group may undergo reduction to form amines, which can then interact with biological targets.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound’s azo-pyridine-ester hybrid is distinct from thiazolo-pyrimidine () or thieno-pyridine () scaffolds.
Key Observations :
Key Observations :
Physicochemical Properties
Key Observations :
- The target’s allyloxy ethoxy chain increases hydrophobicity but hydroxy/cyano groups improve water solubility compared to dichlorophenyl analogs ().
Biological Activity
Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate (CAS No. 80440-11-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Molecular Formula: C23H24N4O7
Molecular Weight: 468.46 g/mol
Physical State: Solid
Solubility: Soluble in organic solvents, limited solubility in water
Synthesis and Derivatives
The synthesis of this compound involves the reaction of various chemical precursors, typically including heterocyclic compounds and aromatic diazonium salts. The incorporation of the allyloxy group is particularly noteworthy as it enhances the lipophilicity and potential bioactivity of the compound.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activities. For instance, derivatives of pyridine and azo compounds have shown effectiveness in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar functional groups have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating a potential for development as an antimicrobial agent .
Hypolipidemic Effects
In related studies, compounds structurally similar to this pyridine derivative have been evaluated for their hypolipidemic effects. For example, certain derivatives have been shown to reduce serum cholesterol and triglyceride levels significantly in animal models, suggesting that this compound may also influence lipid metabolism .
Study on Antioxidant Activity
A study published in the Egyptian Journal of Chemistry evaluated the antioxidant capacity of various heterocyclic compounds. It was found that certain derivatives exhibited high radical scavenging activity, supporting the hypothesis that this compound could similarly act as an effective antioxidant .
Antimicrobial Screening
In vitro studies have shown that related azo compounds possess significant antimicrobial activity. A comparison of different derivatives indicated that modifications to the aromatic ring can enhance activity against specific pathogens. Future research should focus on evaluating this compound's effectiveness against a broader range of microorganisms .
Summary Table of Biological Activities
Q & A
Q. What methodologies evaluate the compound’s potential as a functional dye or bioactive agent?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
